potassium 3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carbodithioate
Description
Potassium 3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carbodithioate is a heterocyclic compound featuring a pyridoindole core substituted with a carbodithioate group at the 2-position and a potassium counterion. This compound belongs to the broader class of γ-carboline derivatives, which are characterized by fused indole and pyridine rings.
Properties
IUPAC Name |
potassium;1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carbodithioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2S2.K/c15-12(16)14-6-5-11-9(7-14)8-3-1-2-4-10(8)13-11;/h1-4,13H,5-7H2,(H,15,16);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFBMRSRBFUNOPL-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1NC3=CC=CC=C23)C(=S)[S-].[K+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11KN2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Potassium 3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carbodithioate (CAS Number: 1219556-41-8) is an indole derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological activities, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound belongs to the family of pyridoindoles, which are characterized by their complex structures and diverse biological properties. The synthesis typically involves multi-step organic reactions, including alkylation and carbodithioate formation. The following table summarizes the key synthetic routes:
| Step | Reaction Type | Key Reagents | Conditions |
|---|---|---|---|
| 1 | Alkylation | Indole derivatives | Organic solvents, controlled temperature |
| 2 | Methoxylation | Methylating agents | Acidic conditions |
| 3 | Carbodiothioate formation | Carbon disulfide | Basic conditions |
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown cytotoxic effects against various cancer cell lines, including HeLa cells. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.
Case Study: In a study evaluating the compound's effects on HeLa cells, it was found to have an IC50 value of approximately 10.46 ± 0.82 μM/mL, indicating potent cytotoxicity compared to standard chemotherapeutics like cisplatin .
Antimicrobial Activity
The compound also demonstrates promising antimicrobial properties. It has been evaluated against a range of pathogens, showing significant inhibitory effects.
Research Findings: A study reported that this compound exhibited effective antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values were comparable to those of established antimicrobial agents.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition: The compound may inhibit enzymes involved in cell proliferation and survival.
- DNA Interaction: It displays affinity for DNA, potentially disrupting replication processes.
- Receptor Modulation: The compound may modulate receptor activity linked to apoptosis and immune responses.
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, a comparison with related indole derivatives is useful:
| Compound Name | Anticancer Activity (IC50) | Antimicrobial Activity (MIC) |
|---|---|---|
| This compound | 10.46 μM | Varies by strain |
| Potassium 8-methoxy-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carbodithioate | Not specified | Moderate |
| Other indole derivatives | Higher IC50 values (15-30 μM) | Lower efficacy |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares potassium 3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carbodithioate with structurally related compounds, focusing on substituents, synthetic methods, and physicochemical properties.
Substituent Effects on Pyridoindole Derivatives
Table 1: Comparison of 2-Substituted Pyridoindole Derivatives
Key Observations:
- Electronic Effects: Carboxylate esters (e.g., tert-butyl, benzyl) exhibit strong IR absorption at ~1680–1715 cm⁻¹ (C=O), whereas thiocarbonyl derivatives (e.g., 3a) show distinct reactivity under acidic conditions, forming dimeric or monomeric products depending on reaction conditions .
Carbodithioate vs. Carboxylate/Sulfonate Derivatives
- Reactivity: Thiocarbonyl groups (e.g., in 3a) are prone to dimerization under acidic conditions, unlike carboxylates .
- Solubility : Potassium salts (e.g., carbodithioate) are expected to have higher aqueous solubility compared to neutral esters (e.g., tert-butyl, benzyl). This property could enhance bioavailability in pharmacological applications.
- Spectral Signatures: Carbodithioates would lack the C=O IR stretch (~1700 cm⁻¹) seen in carboxylates but show S-H or C=S stretches (~600–700 cm⁻¹), as observed in thiopyranoindole derivatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
